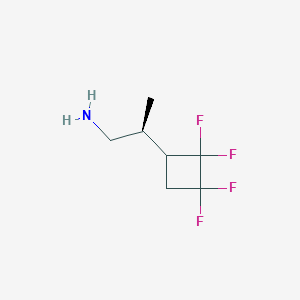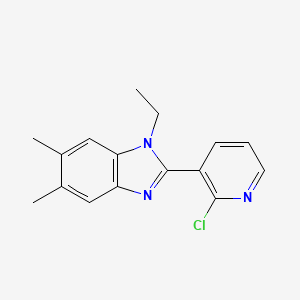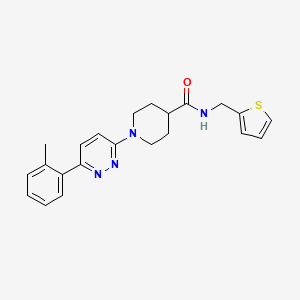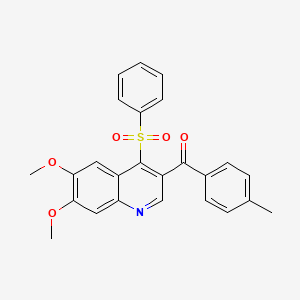
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a chemical compound that belongs to the class of amines. It is also known as TFB-TAP, and its molecular formula is C7H11F4N. This compound is widely used in scientific research for its unique properties and applications. In
Mechanism of Action
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is not well understood. However, it is believed that it interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of cytokines in the body. It has also been shown to have antitumor properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine in lab experiments is its high purity and yield. It is also a versatile compound that can be used in various applications. However, one of the limitations of using this compound in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine in scientific research. One direction is the development of new drugs and pharmaceuticals that use this compound as a building block. Another direction is the development of new materials for various applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in various diseases and conditions.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has various applications in scientific research. Its synthesis method is efficient, and its purity is high. It has various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. Although it is relatively expensive, its versatility makes it a valuable compound for various applications. Further research is needed to explore its potential use in various diseases and conditions.
Synthesis Methods
The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine involves the reaction of cyclobutene with tetrafluoroethylene in the presence of a catalyst. The resulting product is then treated with lithium aluminum hydride to obtain the final product. The yield of this synthesis method is high, and the purity of the product is excellent.
Scientific Research Applications
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has various applications in scientific research. It is commonly used as a building block for the synthesis of other compounds. It has been used in the synthesis of various drugs and pharmaceuticals due to its unique properties. It is also used in the development of new materials for various applications, including electronic devices, optical materials, and polymers.
properties
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKZKNPYKSSTL-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)

![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)